molecular formula C23H23F3N2O4 B611318 TG6-10-1

TG6-10-1

Cat. No.: B611318
M. Wt: 448.4 g/mol
InChI Key: WUYOECAJFJFUFC-CMDGGOBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG6-10-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an acrylamide derivative through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

TG6-10-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted acrylamide compounds .

Properties

IUPAC Name

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOECAJFJFUFC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?

A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as this compound, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, this compound disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]

Q2: Beyond its anti-inflammatory effects, does this compound influence other cellular processes relevant to neuronal survival?

A2: Research suggests that this compound may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with this compound was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that this compound might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.

Q3: What are the limitations of the currently available this compound in terms of its physicochemical properties?

A3: While this compound has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []

Q4: What are the future directions in the development of this compound and related compounds?

A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the this compound scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []

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